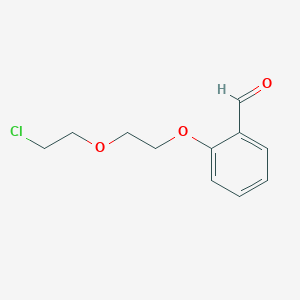

2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde

Description

2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde (CAS: 196803-99-3) is a benzaldehyde derivative featuring a chloro-substituted ethoxy-ethoxy chain at the ortho position of the aromatic ring. Its molecular formula is C₁₁H₁₃ClO₃, with a molecular weight of 228.67 g/mol. Key physical properties include a density of 1.2 g/cm³, a boiling point of 366.1°C, and a flash point of 155.2°C . The compound’s structure combines the reactivity of an aldehyde group with the steric and electronic effects of the chloroethoxy chain, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula |

C11H13ClO3 |

|---|---|

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2-[2-(2-chloroethoxy)ethoxy]benzaldehyde |

InChI |

InChI=1S/C11H13ClO3/c12-5-6-14-7-8-15-11-4-2-1-3-10(11)9-13/h1-4,9H,5-8H2 |

InChI Key |

RERHINWCHGJPIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCOCCCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Salicylaldehyde reacts with 2-(2-chloroethoxy)ethanol in a two-step process:

-

Deprotonation : The hydroxyl group of salicylaldehyde is deprotonated by K₂CO₃, forming a phenoxide ion.

-

Nucleophilic Attack : The phenoxide ion displaces the chloride group in 2-(2-chloroethoxy)ethanol, forming the ether linkage.

The reaction is conducted at 60°C for 24 hours under argon atmosphere to prevent oxidation. Anhydrous conditions are critical to avoid hydrolysis of the chloroethoxy intermediate.

Purification and Yield

Post-reaction, the crude product is precipitated in ice water and extracted with diethyl ether. Column chromatography using a chloroform/hexane (5:1) solvent system yields this compound with a purity of 92%. The overall yield is influenced by the stoichiometric ratio of reactants, with optimal results achieved at a 1:1 molar ratio of salicylaldehyde to 2-(2-chloroethoxy)ethanol.

Schiff Base-Mediated Alkylation

An alternative method, patented by CN103724171B, utilizes a Schiff base intermediate to facilitate alkylation. This approach avoids direct handling of reactive chloroethoxy compounds and improves selectivity.

Synthesis of Salicylidene Aniline Schiff Base

Salicylaldehyde is first condensed with aniline in ethanol under reflux to form a Schiff base. The reaction proceeds via:

The Schiff base is isolated by evaporating the solvent and recrystallizing from toluene, achieving a 97% yield.

Alkylation with Bromoethane

The Schiff base is then alkylated with bromoethane in the presence of potassium tert-butoxide (t-BuOK) in toluene at 80°C. The reaction mechanism involves:

-

Base-Mediated Deprotonation : t-BuOK abstracts a proton from the Schiff base, generating a nucleophilic site.

-

Ethoxy Group Incorporation : Bromoethane reacts with the nucleophilic intermediate, introducing the ethoxy group.

After 12 hours, the mixture is filtered, and the product is extracted with ethyl acetate. Column chromatography yields 2-ethoxybenzaldehyde, which is further functionalized to introduce the chloroethoxy moiety.

Advantages and Limitations

-

Yield : 72% for the alkylation step.

-

Drawbacks : Requires additional steps to convert the ethoxy group to chloroethoxy, increasing complexity.

Industrial-Scale Production via Diethylene Glycol Chlorination

The JPS58109441A patent outlines an industrial method for producing 2-(2-chloroethoxy)ethanol, a key precursor, through the reaction of diethylene glycol with hydrogen chloride.

Chlorination Process

Diethylene glycol reacts with HCl gas at elevated temperatures (80–120°C) in the presence of a zinc chloride (ZnCl₂) catalyst:

The crude product is extracted using chlorinated hydrocarbons (e.g., dichloromethane) and purified via vacuum distillation.

Integration into Benzaldehyde Synthesis

The resulting 2-(2-chloroethoxy)ethanol is coupled with salicylaldehyde using methods described in Section 1. This two-stage process is favored in industrial settings due to its scalability and high recovery rates (>90%).

Comparative Analysis of Methods

Key Considerations

-

Cost Efficiency : Industrial chlorination offers the lowest cost per kilogram but requires specialized equipment.

-

Safety : Handling HCl gas and chloroethoxy compounds necessitates stringent safety protocols.

-

Environmental Impact : Solvent recovery systems (e.g., distillation) are critical to minimize waste.

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: 2-(2-(2-Chloroethoxy)ethoxy)benzoic acid.

Reduction: 2-(2-(2-Chloroethoxy)ethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Positional Isomer: 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde

- Structure : The aldehyde group is at the para position instead of ortho.

- Applications: Positional isomers often differ in biological activity due to altered binding interactions.

Dialdehyde Derivative: 4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde

- Formula : C₁₈H₁₈O₅ .

- Structure : Features two aldehyde groups linked via a bis(ethoxy) chain.

- Key Differences: Reactivity: The dual aldehyde groups enable crosslinking reactions, unlike the monoaldehyde target compound. Crystal Structure: Forms a “W” configuration due to dihedral angles (~78.31°) between aromatic rings, stabilized by hydrogen bonds (C–H⋯O) and π-interactions .

Bioactive Analog: 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)-ethoxy]ethoxy}ethoxy)benzaldehyde

Non-Halogenated Analog: 2-(2-Ethoxyethoxy)benzaldehyde

Brominated Analog: 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde

- Structure : Bromine replaces chlorine in the ethoxy chain .

- Key Differences :

- Crystal Interactions : Stabilized by C–H⋯Br hydrogen bonds and π-π stacking, distinct from chloro analog’s interactions.

- Reactivity : Bromine’s higher leaving-group ability enhances substitution rates.

Comparative Data Table

Q & A

Q. What are the optimal conditions for synthesizing 2-(2-(2-Chloroethoxy)ethoxy)benzaldehyde to maximize yield and purity?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution by reacting 4-hydroxybenzaldehyde with bis(2,2-dichloroethyl)ether in dimethylformamide (DMF) under nitrogen atmosphere. Key steps include:

- Heating at 80–100°C for 8–12 hours to ensure complete substitution.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >95% purity .

Optimization involves controlling stoichiometry (1:1.2 molar ratio of aldehyde to dichloroether) and using anhydrous DMF to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing the aldehyde functional group in this compound?

- Methodological Answer:

- IR Spectroscopy: A strong absorption band at ~1695 cm⁻¹ confirms the C=O stretch of the aldehyde group.

- ¹H NMR: A singlet at δ 9.87 ppm (integrating for 2H) corresponds to the aldehyde protons.

- ¹³C NMR: A peak at δ 191.09 ppm confirms the aldehyde carbon. These data are consistent across derivatives, as shown in studies of analogous dialdehydes .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Emergency Measures: For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately. Store in sealed containers away from ignition sources due to potential electrostatic discharge risks .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals precise bond angles and intermolecular interactions. For example:

- Crystal System: Monoclinic (space group C2) with unit cell parameters a = 15.309 Å, b = 4.5653 Å, c = 11.8332 Å, and β = 113.25° .

- Hydrogen Bonding: Weak C–H···O interactions (2.827 Å) and CH-π interactions (3.139 Å) stabilize the crystal lattice. These interactions explain the compound’s stability under ambient conditions .

Q. What strategies can address discrepancies in reaction mechanisms involving the chloroethoxy group under different catalytic conditions?

- Methodological Answer: Conflicting reactivity data (e.g., nucleophilic substitution vs. elimination) can be resolved via:

Q. How do intermolecular interactions, such as CH-π and hydrogen bonding, influence the crystal packing and stability of this compound?

- Methodological Answer: SC-XRD analysis shows:

- CH-π Interactions: The aldehyde C–H group forms a 2.827 Å interaction with a neighboring aryl ring, contributing to layered packing.

- Hydrogen Bonding: C–H···O bonds (e.g., H9B···O1 at 3.139 Å) create a 3D network, enhancing thermal stability (decomposition >200°C). These features are critical for designing co-crystals for drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.